molecular formula C15H19NO5 B568255 (S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate CAS No. 117833-99-5

(S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

Cat. No. B568255
CAS RN: 117833-99-5
M. Wt: 293.319
InChI Key: APICDLXPEDJIFJ-HNNXBMFYSA-N
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Description

“(S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate” is a chemical compound with the CAS Number: 117833-99-5 . It has a molecular weight of 293.32 . The IUPAC name of this compound is 3-benzyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H19NO5/c1-15(2)16(12(10-21-15)13(17)19-3)14(18)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.32 . It is recommended to be stored at refrigerated temperatures .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Thiazolidine-2,4-dicarboxylic acid and its esters, similar in structure to the query compound, have been synthesized and explored for their behavior in solution and potential in regioselective cyclocondensation (Refouvelet et al., 1994).

  • Precursors for Medicinally Significant Candidates : Derivatives like (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, synthesized from L-Serine, serve as important synthetic precursors for the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).

  • Chiral Auxiliary in Dipeptide Synthesis : Compounds like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been used as chiral auxiliaries in dipeptide synthesis, demonstrating the potential of similar compounds in peptide chemistry (Studer et al., 1995).

  • Synthesis of Aldehydes : The synthesis of related compounds like 1,1-dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate from alcohol intermediates indicates their role in the synthesis of aldehydes (Dondoni & Perrone, 2003).

  • Grignard Reaction Applications : The title compound, a derivative of (4S)-2,2-dimethyloxazolidine, has been synthesized using a Grignard reaction, highlighting its relevance in organometallic chemistry (Gao et al., 2006).

  • Formation of Imidazolidine Derivatives : N-substituted aziridine-2-carboxylates, similar in structure, can form imidazolidine derivatives, indicating the potential for the formation of biologically active compounds (Tomilov et al., 2005).

  • Applications in Peptidomimetics : Trisubstituted beta-amino acid derivatives, related to the query compound, have been used in the development of GPIIb/IIIa integrin antagonists, demonstrating their utility in medicinal chemistry (Hayashi et al., 1998).

properties

IUPAC Name

3-O-benzyl 4-O-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2)16(12(10-21-15)13(17)19-3)14(18)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPUZHXGIBFGAH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149324
Record name 4-Methyl 3-(phenylmethyl) (4S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117833-99-5
Record name 4-Methyl 3-(phenylmethyl) (4S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117833-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl 3-(phenylmethyl) (4S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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